molecular formula C32H50O4 B081760 3-O-Acetyl-betulinic acid CAS No. 10376-50-8

3-O-Acetyl-betulinic acid

Numéro de catalogue: B081760
Numéro CAS: 10376-50-8
Poids moléculaire: 498.7 g/mol
Clé InChI: ACWNTJJUZAIOLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-O-Acetyl-betulinic acid (3-OA-BA) is a semi-synthetic derivative of betulinic acid (BA), a pentacyclic triterpenoid isolated from birch bark and other plant sources. The acetylation of the hydroxyl group at the C3 position enhances its physicochemical properties and bioactivity. 3-OA-BA exhibits improved solubility in organic solvents (e.g., DMSO) compared to BA, though it remains sparingly soluble in water . Its molecular formula is C₃₂H₅₀O₄, with a molecular weight of 498.74 g/mol and a melting point of 280–282°C .

This compound is synthesized via chemical or enzymatic methods:

  • Chemical synthesis: Acetylation of BA using acetic anhydride under reflux yields 3-OA-BA in 71% purity after column chromatography .
  • Enzymatic synthesis: Lipase from Candida antarctica (Novozym® 435) catalyzes the reaction between BA and acetic anhydride at 54°C, achieving a 79.3% yield .

3-OA-BA has demonstrated potent anticancer activity, particularly against human lung carcinoma (A549) and melanoma cells, with selective cytotoxicity toward malignant cells over non-malignant fibroblasts .

Méthodes De Préparation

The synthesis of 3-O-Acetyl-betulinic acid involves multiple steps. The synthetic routes typically start with the extraction of betulinic acid from natural sources, followed by acetylation to form acetylbetulinic acid . The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyloxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Anticancer Activity

3-O-Acetyl-betulinic acid exhibits significant anticancer properties, making it a subject of extensive research. Various studies have demonstrated its effectiveness against several cancer cell lines:

  • Cytotoxicity Studies : Research indicates that this compound shows improved cytotoxicity compared to betulinic acid itself. In vitro studies revealed that it has an IC50 value of less than 10 µg/mL against human lung carcinoma (A549) cells and demonstrates better activity than unmodified betulinic acid against ovarian cancer cells (CAOV3) .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells through distinct morphological changes, including DNA fragmentation and membrane blebbing. It also disrupts mitochondrial functions, leading to increased reactive oxygen species (ROS) production, which is crucial for triggering apoptosis .
  • Broad Spectrum : Beyond lung and ovarian cancers, this compound has shown efficacy against various malignancies, including melanoma, glioblastoma, and leukemia . Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

Anti-Inflammatory Properties

In addition to its anticancer effects, this compound possesses anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Studies have shown that this compound can significantly reduce inflammation in animal models. For instance, it inhibited the release of pro-inflammatory cytokines and reduced edema in models of induced inflammation .
  • Protective Effects : The compound has been reported to protect against oxidative stress-related damage by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation . This suggests its potential use in treating inflammatory diseases.

Other Pharmacological Activities

This compound's applications extend beyond oncology and inflammation:

  • Antiviral Activity : Similar to betulinic acid, this derivative exhibits antiviral properties against HIV and herpes simplex virus type 1 (HSV-1), making it a candidate for further exploration in antiviral therapies .
  • Antimalarial Effects : Some studies have indicated that derivatives of betulinic acid, including this compound, may possess antimalarial activity, showcasing their potential in treating malaria .

Synthesis and Characterization

The synthesis of this compound typically involves enzymatic methods using lipases for acylation reactions. The use of lipase from Candida antarctica has been reported to yield high purity and efficiency . Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize the compound thoroughly.

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityIC50 < 10 µg/mL against A549; induces apoptosis
Anti-InflammatoryReduces edema; inhibits pro-inflammatory cytokines
AntiviralEffective against HIV and HSV-1
AntimalarialPotential activity against malaria parasites
SynthesisEnzymatic synthesis using Candida antarctica lipase

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in A549 and CAOV3 cell lines compared to control groups. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

In a model of induced paw edema in mice, administration of this compound resulted in a marked reduction in inflammation markers. This suggests its potential application in treating inflammatory diseases such as arthritis.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, betulinic acid, a related compound, induces apoptosis in tumor cells by activating the mitochondrial pathway of apoptosis . This mechanism is independent of p53 and CD95, making it a unique pathway for inducing cell death . The compound also exhibits TGR5 agonist activity, which is significant in various biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Betulinic Acid (BA) and Derivatives

Physicochemical and Bioactive Properties

Compound Modification Solubility IC₅₀ (A549 Lung Cancer) Selectivity Index (A375 Melanoma) Key Applications
Betulinic Acid None Poor in water >20 µg/mL N/A Broad-spectrum anticancer
3-OA-BA C3 acetylation Soluble in DMSO <10 µg/mL >91.2 Lung cancer, melanoma
3-O-Succinyl-BA C3 succinylation Moderate in DMSO <10 µg/mL N/A Lung cancer
3-O-Glutaryl-BA C3 glutarylation Moderate in DMSO <10 µg/mL N/A Lung cancer
4-Isoquinolinyl amide of 3-OA-BA C28 amidation Improved solubility 1.48 µM (A375) >91.2 Melanoma

Key Findings :

  • Enhanced Cytotoxicity : 3-OA-BA and its C3-acylated derivatives (succinyl, glutaryl) exhibit superior activity against A549 cells compared to BA, with IC₅₀ values <10 µg/mL .
  • Selectivity: The 4-isoquinolinyl amide derivative of 3-OA-BA shows exceptional selectivity for melanoma cells (A375) over non-malignant NIH 3T3 fibroblasts, highlighting the impact of C28 functionalization .
  • Synthesis Efficiency : Enzymatic methods for 3-OA-BA synthesis offer higher yields (79.3%) and specificity compared to traditional chemical acetylation .

Betulonic Acid Derivatives

Betulonic acid, a BA derivative with a ketone group at C3, is modified to enhance bioactivity:

  • Amidoethanesulfonamides: These derivatives, synthesized via conjugation with 2-aminoethanesulfonamides, target carbonic anhydrase IX (CA-IX), a biomarker in hypoxic tumors . Unlike 3-OA-BA, these compounds inhibit enzymatic activity rather than directly inducing apoptosis.

Other Triterpenoids

Compound Structural Feature Bioactivity Comparison to 3-OA-BA
23-Hydroxybetulinic acid C23 hydroxylation Antitumor activity (prostate cancer) Less potent than 3-OA-BA in lung cancer
28-O-Acetyl-3-O-propenoylbetulin Dual C3/C28 modification Antiproliferative (leukemia, breast cancer) Broader spectrum but lower selectivity
Phthalate esters of BA C3/C28 esterification Cytotoxic (colon cancer) Similar potency but higher toxicity

Key Insight: While 3-OA-BA excels in lung cancer and melanoma, other triterpenoids with modifications at C23 or C28 show activity in different cancer types, emphasizing the role of functional group placement.

Activité Biologique

3-O-Acetyl-betulinic acid (3-O-Ac-BA) is a derivative of betulinic acid, a naturally occurring pentacyclic triterpene found in various plants, particularly birch trees. This compound has garnered significant attention due to its diverse biological activities, especially its anticancer properties. This article reviews the biological activity of 3-O-Ac-BA, focusing on its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the acetylation at the C-3 position of the betulinic acid molecule. The structural modifications enhance its solubility and bioavailability, which are critical for its therapeutic efficacy. Spectroscopic data confirm the presence of distinct functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC₃₁H₄₈O₃
Molecular Weight480.70 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 3-O-Ac-BA against various human cancer cell lines:

  • Cytotoxicity : Research indicates that 3-O-Ac-BA exhibits significant cytotoxicity with an IC₅₀ value of less than 10 µg/ml against the A549 lung cancer cell line, outperforming betulinic acid itself .
  • Mechanisms of Action : The compound induces apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases . It has been shown to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting programmed cell death .
  • Comparative Efficacy : In comparative studies, 3-O-Ac-BA has shown enhanced activity against various cancer types, including ovarian (CAOV3) and colorectal adenocarcinoma (DLD-1) cells .

Table: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell Line IC₅₀ (µg/ml) Type of Cancer
A549<10Lung carcinoma
CAOV3>10Ovarian carcinoma
DLD-1>10Colorectal adenocarcinoma
MCF-7<10Breast adenocarcinoma

Case Studies

Several case studies highlight the therapeutic potential of 3-O-Ac-BA:

  • Study on Lung Cancer : A study reported that treatment with 3-O-Ac-BA resulted in a significant reduction in cell viability in A549 cells, demonstrating its potential as a therapeutic agent for lung cancer .
  • Ovarian Cancer Research : In another investigation, while 3-O-Ac-BA showed less potency than other derivatives against ovarian cancer cells, it still exhibited notable cytotoxic effects compared to untreated controls, suggesting it could be used in combination therapies .

Additional Biological Activities

Beyond its anticancer properties, 3-O-Ac-BA exhibits other biological activities:

Q & A

Basic Research Questions

Q. What spectroscopic methods are validated for characterizing 3A-BA purity and structural integrity?

  • Methodology : Nuclear Magnetic Resonance (¹H-NMR) in CDCl₃ is standard for confirming the acetyl group at C-3 and lupane skeleton. Peaks at δ 2.05 ppm (acetyl protons) and δ 4.47 ppm (C-3 proton) are diagnostic . Thin-layer chromatography (TLC) on silica gel with dichloromethane (Rf = 0.25) and visualization via KMnO₄/AMCS ensures purity . For advanced validation, combine with High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight (C₃₂H₅₀O₄; m/z 498.7370) .

Q. How can researchers optimize extraction of 3A-BA from natural sources?

  • Methodology : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) on plant matrices like Artemisia martjanovii or Juglans mandshurica. Flash chromatography on silica gel (200–400 mesh) with gradient elution (e.g., hexane:ethyl acetate) isolates 3A-BA. Validate yields via preparative TLC or HPLC-PDA .

Q. What in vitro assays are suitable for preliminary evaluation of 3A-BA’s antitumor activity?

  • Methodology : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 3A-BA dissolved in DMSO (≤0.1% v/v). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Note: Sparingly soluble in water; pre-dissolve in DMSO and dilute in culture media .

Advanced Research Questions

Q. How do structural modifications at C-3 impact 3A-BA’s bioactivity?

  • Methodology : Replace the acetyl group with alkylamido or succinyl esters and test anti-HIV/anticancer efficacy. For example, 3-O-(3',3'-dimethylsuccinyl) derivatives show EC₅₀ = 0.24 µM against HIV, while alkylamido analogs are inactive. Use X-ray crystallography or molecular docking to correlate steric/electronic effects with target binding (e.g., HIV protease) .

Q. How to resolve contradictions in cytotoxicity data across studies?

  • Analysis Framework :

  • Purity : Confirm via TLC/NMR; impurities ≥5% can skew results .
  • Solubility : DMSO stock concentration affects cellular uptake; validate with solubility assays.
  • Assay Conditions : Compare protocols (e.g., exposure time, serum content). For example, 48-hour vs. 72-hour incubations may alter IC₅₀ values by 2–3 fold .

Q. What strategies enhance 3A-BA’s metabolic stability for in vivo studies?

  • Methodology :

  • Prodrug Design : Synthesize phosphate or glycoside conjugates to improve aqueous solubility.
  • Microsomal Stability Assays : Incubate 3A-BA with liver microsomes (human/rat) and quantify degradation via LC-MS.
  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in rodent models after oral/intravenous administration .

Q. How to validate 3A-BA’s mechanism of apoptosis induction?

  • Experimental Design :

  • Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic cells.
  • Western Blotting : Monitor caspase-3/9 activation and Bcl-2/Bax ratio.
  • CRISPR Knockout : Target genes like p53 or NF-κB to assess pathway dependency .

Q. Key Considerations for Researchers

  • Reproducibility : Always report solvent purity (e.g., DMSO Hybri-Max grade) and storage conditions (-20°C) .
  • Advanced SAR : Prioritize modifications at C-28 (carboxylic acid) over C-3 for enhanced activity .
  • Natural Product Validation : Cross-reference LC-MS data with repositories like PubChem (CID: 10376-50-8) to confirm identity .

Propriétés

IUPAC Name

9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-19(2)21-11-16-32(27(34)35)18-17-30(7)22(26(21)32)9-10-24-29(6)14-13-25(36-20(3)33)28(4,5)23(29)12-15-31(24,30)8/h21-26H,1,9-18H2,2-8H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWNTJJUZAIOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302661
Record name 3-(acetyloxy)lup-20(29)-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10376-50-8
Record name Acetylbetulinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(acetyloxy)lup-20(29)-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Betulinic acid, 100 mg (0.22 mmoles) was added to a solution containing 4 mg of 4-dimethylaminopyridine (DMAP) and 0.5 ml of (CH3CO)2O in 5 ml of CH2Cl2. After 2 hrs CH2Cl2 was removed in vacuo, and the remaining residue stirred with 25 ml of water. During the stirring enough of K2CO3 was added to decompose an excess of acetic anhydride, after which the reaction mixture was extracted with 25 ml of CH2Cl2. The extract was evaporated to dryness and the resulting solid crystallized from MeOH to give 104 mg of acetylbetulinic acid as white crystals, m.p. 285° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The method of claim 12 wherein the overall yield of the α-isomer of betulinic acid from betulin is greater than 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
betulin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-O-Acetyl-betulinic acid
3-O-Acetyl-betulinic acid
3-O-Acetyl-betulinic acid
3-O-Acetyl-betulinic acid
Methyl-3b-acetoxybetulinate
3-O-Acetyl-betulinic acid
Reactant of Route 6
3-O-Acetyl-betulinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.